N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound with the molecular formula C17H28BN3O2 and a molecular weight of 317.23 g/mol . This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal (usually palladium), in a process known as transmetalation . This is followed by a reductive elimination step, which forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates can lead to the formation of a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
The compound’s predicted boiling point is 4538±370 °C and its predicted density is 108±01 g/cm3 at 20 °C . These properties could potentially influence its bioavailability.
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, which could have various effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . Additionally, it can alter gene expression profiles by acting as a transcriptional modulator, thereby impacting various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that its effects on cellular function can diminish over time, likely due to its gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote cell survival. At higher doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method includes the reaction of 5-bromo-2-pyridylamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine primarily undergoes reactions typical of boronic esters. These include:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Various alkylating agents or acylating agents can be employed depending on the desired substitution product.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl or diaryl compounds.
Oxidation: Yields boronic acids or alcohols.
Substitution: Results in substituted amines or amides.
Scientific Research Applications
N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has diverse applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its cyclohexyl and methyl substituents on the nitrogen atom, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, offering different steric and electronic properties compared to similar boronic esters .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)14-11-12-16(20-13-14)21(5)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYXLMDYYHVPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590379 | |
Record name | N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-73-0 | |
Record name | N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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